![molecular formula C12H21NO2 B3165171 1-Cyclohexylpiperidine-3-carboxylic acid CAS No. 897094-37-0](/img/structure/B3165171.png)
1-Cyclohexylpiperidine-3-carboxylic acid
Overview
Description
1-Cyclohexylpiperidine-3-carboxylic acid, also known as CPCC, is a cyclic amino acid. It has a molecular formula of C12H21NO2 .
Molecular Structure Analysis
The molecular structure of 1-Cyclohexylpiperidine-3-carboxylic acid consists of 12 carbon atoms, 21 hydrogen atoms, and 2 oxygen atoms . The exact structure can be found in the PubChem database .Physical And Chemical Properties Analysis
1-Cyclohexylpiperidine-3-carboxylic acid is a crystalline solid at room temperature and has a melting point of 189-191℃. It is soluble in water, ethanol, and acetone. It is a primary amine and has a carboxylic acid functional group.Scientific Research Applications
Medicinal Chemistry and Drug Design
Piperidine derivatives, including 1-Cyclohexylpiperidine-3-carboxylic acid, serve as crucial building blocks in drug development. Their six-membered heterocyclic structure makes them valuable for constructing biologically active compounds. Researchers explore various synthetic routes to access substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones. These derivatives find applications in designing pharmaceuticals across diverse therapeutic areas .
Safety and Hazards
Mechanism of Action
Target of Action
1-Cyclohexylpiperidine-3-carboxylic acid, also known as CPCC, is a cyclic amino acid
Mode of Action
For instance, some piperidine derivatives act as covalent inhibitors, forming irreversible bonds with the side chain of nucleophilic amino acid residues, thus changing the function of biological targets such as proteins .
properties
IUPAC Name |
1-cyclohexylpiperidine-3-carboxylic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO2/c14-12(15)10-5-4-8-13(9-10)11-6-2-1-3-7-11/h10-11H,1-9H2,(H,14,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITQDRROTHQYNPY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2CCCC(C2)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclohexylpiperidine-3-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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